3-Chloro-5-nitrophénol

Vue d'ensemble

Description

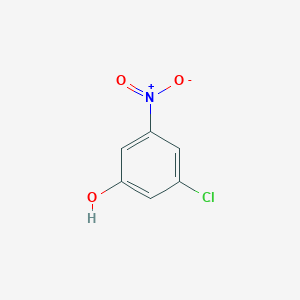

3-Chloro-5-nitrophenol is an organic compound with the molecular formula C6H4ClNO3. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.

Applications De Recherche Scientifique

3-Chloro-5-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and microbial degradation.

Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

Industry: It is used in the production of agrochemicals and as a precursor for other industrial chemicals.

Mécanisme D'action

Target of Action

3-Chloro-5-nitrophenol (3C5NP) is a type of chlorinated nitrophenol (CNP) that is primarily targeted by certain bacteria . These bacteria utilize CNPs as their sole carbon and energy sources . The primary targets of 3C5NP within these bacteria are specific enzymes that catalyze the degradation of CNPs .

Mode of Action

The interaction of 3C5NP with its bacterial targets results in the degradation of the compound. Specific enzymes, such as CprA3 and CprA5, have been identified to catalyze the dechlorination of highly chlorinated phenols . For instance, CprA5 catalyzes the meta-dechlorination of 3,5-dichlorophenol (3,5-DCP), a compound structurally similar to 3C5NP .

Biochemical Pathways

The degradation of 3C5NP by bacteria involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone . The BT is then cleaved by a BT 1,2-dioxygenase to form maleylacetate . Although this pathway has been studied for 2-chloro-4-nitrophenol, it is plausible that a similar pathway exists for the degradation of 3C5NP.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can easily cross biological membranes .

Result of Action

The result of the action of 3C5NP in bacteria is the degradation of the compound into less toxic metabolites. This process detoxifies the environment and removes the compound, which is highly toxic due to its carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action of 3C5NP is influenced by various environmental factors. For instance, the compound’s degradation by bacteria is more efficient in contaminated environments where such bacteria are abundant . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Analyse Biochimique

Biochemical Properties

3-Chloro-5-nitrophenol interacts with various enzymes and proteins in biochemical reactions . For instance, in the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC play crucial roles in the degradation of 3-Chloro-5-nitrophenol . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 3-Chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 3-Chloro-5-nitrophenol degradation .

Cellular Effects

The effects of 3-Chloro-5-nitrophenol on cells and cellular processes are largely dependent on the specific organism and cell type. In bacteria, 3-Chloro-5-nitrophenol can serve as a carbon and energy source, supporting bacterial growth .

Molecular Mechanism

The molecular mechanism of 3-Chloro-5-nitrophenol involves interactions with biomolecules and changes in gene expression . As mentioned earlier, in the bacterium Cupriavidus sp. strain CNP-8, the enzyme MnpA catalyzes the partial reduction of 3-Chloro-5-nitrophenol, while MnpC is involved in the ring-cleavage reaction . These enzymatic reactions are crucial for the degradation and detoxification of 3-Chloro-5-nitrophenol.

Temporal Effects in Laboratory Settings

The effects of 3-Chloro-5-nitrophenol can change over time in laboratory settings. For instance, in the bacterium Cupriavidus sp. strain CNP-8, the degradation of 3-Chloro-5-nitrophenol was found to be concentration-dependent

Metabolic Pathways

The metabolic pathways of 3-Chloro-5-nitrophenol involve various enzymes and cofactors . In the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC are involved in the degradation of 3-Chloro-5-nitrophenol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-chlorophenol. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The process involves the electrophilic substitution of the nitro group onto the aromatic ring of 3-chlorophenol.

Industrial Production Methods: In industrial settings, the production of 3-chloro-5-nitrophenol often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the nitration process. The product is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloro-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions:

Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Reduction: 3-Chloro-5-aminophenol.

Substitution: Depending on the nucleophile, various substituted phenols can be formed.

Comparaison Avec Des Composés Similaires

- 3-Chloro-4-nitrophenol

- 2-Chloro-5-nitrophenol

- 4-Chloro-2-nitrophenol

Comparison: 3-Chloro-5-nitrophenol is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications.

Activité Biologique

3-Chloro-5-nitrophenol (CNP) is a chlorinated nitrophenolic compound that has garnered attention due to its biological activity and environmental persistence. This article synthesizes available research findings regarding its biological effects, degradation pathways, and potential applications in bioremediation.

Chemical Structure and Properties

3-Chloro-5-nitrophenol is characterized by the presence of both chlorine and nitro functional groups, contributing to its chemical reactivity and biological interactions. Its molecular formula is CHClNO, and it exhibits properties typical of chlorinated phenols, such as toxicity to various organisms.

Toxicological Effects

Research indicates that 3-chloro-5-nitrophenol exhibits significant toxicity towards various organisms, including bacteria, fungi, and higher eukaryotes. The compound has been shown to induce oxidative stress and disrupt cellular functions:

- Bacterial Toxicity : Studies have demonstrated that CNP can inhibit the growth of certain bacterial strains. For instance, it was observed that high concentrations of CNP (above 0.7 mM) led to a pronounced inhibitory effect on microbial growth due to its toxic nature .

- Cytotoxicity : In mammalian cell lines, CNP has been reported to induce cytotoxic effects, potentially through mechanisms involving apoptosis and necrosis .

Biodegradation Potential

Despite its toxicity, certain microorganisms have developed mechanisms to degrade 3-chloro-5-nitrophenol. Notably:

- Microbial Degradation : A newly isolated bacterium, Cupriavidus sp. CNP-8, has shown the capability to utilize CNP as a sole carbon and nitrogen source. This strain employs specific enzymes to catalyze the reduction of CNP into less harmful metabolites . The degradation pathway involves several steps:

- Initial reduction of CNP to form intermediate compounds.

- Complete mineralization into carbon dioxide and other non-toxic end products.

The degradation rate was found to be concentration-dependent, with optimal degradation observed at lower concentrations of CNP .

Case Studies

- Degradation Pathway Analysis : A study focusing on the degradation of chloronitrophenols by Pseudomonas species revealed that these bacteria could effectively break down various nitrophenolic compounds, including CNP. The degradation process involved the release of chloride ions and nitrite as metabolic byproducts .

- Environmental Impact Assessment : Research conducted on the environmental persistence of CNP highlighted its potential role as a pollutant in aquatic systems. The compound's stability under anaerobic conditions suggests that it may accumulate in sediments, posing long-term ecological risks .

Data Tables

The following table summarizes key findings related to the biological activity and degradation of 3-chloro-5-nitrophenol:

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNO |

| Toxicity (IC50 in µM) | 150 (bacterial strains) |

| Degradation Rate | 21.2 ± 2.3 μM h |

| Optimal Concentration for Degradation | 0.4 mM |

| Major Metabolites | Chlororesorcinol |

Propriétés

IUPAC Name |

3-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZPNTCIGGXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443290 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-63-3 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.